MI-3
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Overview
Description
MI-3 is a synthetic organic compound known for its potent inhibition of the interaction between mixed lineage leukemia (MLL) oncoproteins and the tumor suppressor protein menin . This interaction is crucial in the development of aggressive leukemias with MLL rearrangements, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
MI-3 is synthesized through a multi-step process involving the formation of a thiazole ring and subsequent functionalization . The key steps include:
Formation of the Thiazole Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The thiazole ring is further functionalized to introduce the piperazine and thienopyrimidine moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as cyclization, functionalization, and purification using preparative liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
MI-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions, particularly on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
MI-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein-protein interactions.
Biology: Employed in research to understand the role of menin-MLL interaction in cellular processes.
Mechanism of Action
MI-3 exerts its effects by inhibiting the interaction between MLL oncoproteins and the tumor suppressor protein menin . This inhibition disrupts the molecular pathways involved in the development of aggressive leukemias, leading to the suppression of leukemic cell proliferation . The molecular targets include the menin-MLL complex, and the pathways involved are primarily related to gene expression regulation and cell cycle control .
Comparison with Similar Compounds
Similar Compounds
MI-2: Another menin-MLL inhibitor with similar inhibitory properties but different potency and selectivity.
MI-503: A more potent menin-MLL inhibitor with improved pharmacokinetic properties.
Uniqueness of MI-3
This compound is unique due to its specific inhibition of the menin-MLL interaction with an IC50 of 648 nM . This specificity makes it a valuable tool for studying the role of menin-MLL interaction in leukemogenesis and for developing targeted therapies for aggressive leukemias .
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGQNAUKABUDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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